N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-fluorobenzamide
描述
属性
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-4-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14FN3O/c21-15-9-5-14(6-10-15)20(25)22-16-11-7-13(8-12-16)19-23-17-3-1-2-4-18(17)24-19/h1-12H,(H,22,25)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYWRLECSCXCTDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-fluorobenzamide typically involves the reaction of 4-fluorobenzoic acid with 4-(1H-benzo[d]imidazol-2-yl)aniline. The reaction is carried out in the presence of a dehydrating agent such as polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl ester. The reaction conditions usually involve heating the mixture at elevated temperatures (140-220°C) for several hours to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, the use of microwave-assisted synthesis can reduce reaction times and improve efficiency .
化学反应分析
Types of Reactions
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran (THF) or ethanol.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogen atoms replacing the fluorine atom.
Substitution: Formation of substituted derivatives with various functional groups replacing the fluorine atom.
科学研究应用
Cancer Therapy
Antitumor Activity
Research has demonstrated that compounds containing the benzimidazole moiety exhibit potent antitumor activities. For instance, derivatives of benzimidazole have been synthesized and tested against various human cancer cell lines, revealing significant cytotoxic effects. A study highlighted the synthesis of a series of 2-aryl-6,7-dihydro-2H-imidazo[2,1-c][1,2,4]triazol-3(5H)-imines that showed promising results against cervical and bladder cancer cell lines, with some derivatives exhibiting IC50 values in the nanomolar range .
Mechanism of Action
The mechanism underlying the anticancer activity of N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-fluorobenzamide may involve the inhibition of key enzymes or pathways involved in cell proliferation and survival. For example, certain benzimidazole derivatives have been identified as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), a target implicated in tumor immune evasion .
Antimicrobial Activity
Antitubercular Properties
The compound has also been explored for its antitubercular activity. Recent studies have focused on synthesizing new heteroaromatic carboxamides similar to this compound and evaluating their effectiveness against Mycobacterium tuberculosis. These studies emphasize the importance of structural modifications to enhance potency and minimize side effects .
Broad-Spectrum Antimicrobial Effects
In addition to targeting tuberculosis, compounds based on benzimidazole structures have shown activity against various bacterial strains. The incorporation of fluorine into the molecular structure can enhance lipophilicity and improve membrane permeability, potentially leading to increased antimicrobial efficacy .
Neurological Applications
Positive Allosteric Modulators
this compound has been identified as a promising positive allosteric modulator (PAM) of GABA-A receptors. This modulation offers a novel approach to treating neurological disorders by enhancing GABAergic transmission without the side effects commonly associated with traditional benzodiazepines . Preliminary investigations suggest that this compound exhibits improved metabolic stability and reduced hepatotoxicity compared to existing PAMs.
Summary Table of Applications
作用机制
The mechanism of action of N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and disrupting cellular processes. In cancer cells, it may inhibit the activity of protein kinases, leading to the suppression of cell proliferation and induction of apoptosis. The exact molecular pathways involved can vary depending on the specific biological context and target .
相似化合物的比较
Comparison with Similar Compounds
The following table and analysis highlight structural, synthetic, and functional differences between N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-fluorobenzamide and its analogs.
Table 1: Comparative Analysis of Key Compounds
Structural and Electronic Modifications
- Substituent Effects: The fluorobenzamide group in the target compound enhances electronegativity and metabolic stability compared to non-fluorinated analogs (e.g., compound 2a in ). The 4-fluorophenyl group may improve binding affinity to hydrophobic enzyme pockets, as seen in IDO1 inhibitors like compound 38 .
- Conjugated Systems : Compounds with extended conjugation (e.g., compound 13 ) exhibit higher melting points (>250°C) due to rigid planar structures, favoring intercalation or protein binding.
生物活性
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-fluorobenzamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities, including anticancer properties. This article delves into the compound's synthesis, biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 267.261 g/mol. The structure features a benzimidazole moiety, which is known for its diverse biological activities.
Synthesis
The synthesis of this compound typically involves the reaction of 4-fluorobenzoyl chloride with 4-(1H-benzo[d]imidazol-2-yl)aniline in the presence of a base such as triethylamine. This reaction facilitates the formation of the amide bond, yielding the target compound.
Antitumor Activity
Recent studies have highlighted the antitumor potential of benzimidazole derivatives, including this compound. In vitro assays demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (lung cancer) | 6.75 ± 0.19 |
| HCC827 (lung cancer) | 5.13 ± 0.97 |
| NCI-H358 (lung cancer) | 0.85 ± 0.05 |
These results indicate that this compound may effectively inhibit cell proliferation in lung cancer models, suggesting its potential as an anticancer agent .
The proposed mechanisms underlying the anticancer effects include:
- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells through activation of intrinsic pathways, leading to increased levels of pro-apoptotic factors and decreased anti-apoptotic proteins.
- Inhibition of Cell Cycle Progression : Studies indicate that treatment with this compound results in G2/M phase arrest, thereby inhibiting cell division and proliferation.
Case Studies and Research Findings
Several research studies have explored the biological activity of similar benzimidazole derivatives:
- In Vitro Studies : A study involving various benzimidazole derivatives indicated that compounds with similar structural motifs demonstrated potent anticancer activity across multiple human cancer cell lines, reinforcing the therapeutic potential of this chemical class .
- Animal Models : In vivo studies using murine models have shown that administration of this compound led to significant tumor regression in xenograft models, further supporting its efficacy as an anticancer therapeutic .
- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications on the benzimidazole ring can enhance biological activity, suggesting avenues for further drug optimization .
常见问题
Q. What are the established synthetic routes for N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-fluorobenzamide, and how can purity be optimized?
- Methodological Answer : The synthesis typically involves a multi-step approach:
- Step 1 : Condensation of 4-fluorobenzoic acid with thionyl chloride to form the acid chloride.
- Step 2 : Coupling with 4-(1H-benzo[d]imidazol-2-yl)aniline via nucleophilic acyl substitution in anhydrous DMF, catalyzed by triethylamine.
- Step 3 : Purification via column chromatography (silica gel, eluent: CHCl₃/MeOH 9:1) to achieve >95% purity.
- Key Optimization : Reaction temperature (60–70°C) and stoichiometric ratios (1:1.2 for acid chloride:aniline) minimize side products like unreacted aniline or dimerization byproducts .
Q. How is the molecular structure of this compound validated, and what analytical techniques are critical?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms aromatic proton environments (e.g., fluorobenzamide protons at δ 7.8–8.2 ppm) and imidazole NH signals (δ 12.5 ppm).
- Mass Spectrometry : High-resolution ESI-MS (e.g., [M+H]⁺ at m/z 376.12) validates molecular weight.
- X-ray Crystallography : Resolves bond angles (e.g., C-N-C bond at 120.5°) and packing interactions critical for understanding solid-state reactivity .
Q. What are the primary biological targets of benzimidazole-fluorobenzamide hybrids?
- Methodological Answer :
- Kinase Inhibition : Structural analogs (e.g., N-(4-(benzo[d]imidazol-2-yl)phenyl)benzamides) show inhibition of tyrosine kinases (IC₅₀ ~2–5 µM) via competitive binding to ATP pockets.
- DNA Interaction : Intercalation or groove-binding modes are observed in UV-Vis titrations (hypochromicity >40%) and viscosity measurements .
Advanced Research Questions
Q. How can computational methods predict binding affinities of this compound to elastase or kinase targets?
- Methodological Answer :
- Docking Protocols : Use AutoDock Vina with flexible side chains (e.g., elastase active site residues: His57, Asp102).
- Scoring Metrics : Binding energies ≤−8.5 kcal/mol correlate with experimental IC₅₀ values (e.g., TUBC derivative IC₅₀ = 12.3 µM).
- Validation : Molecular dynamics (100 ns simulations) assess stability of ligand-receptor complexes via RMSD (<2.0 Å) .
Q. How do substituent modifications (e.g., fluorobenzamide vs. nitrobenzamide) alter biological activity?
- Methodological Answer :
- Case Study : Replacing 4-fluorobenzamide with 4-nitrobenzamide in analogs increases elastase inhibition (IC₅₀ from 18.7 µM to 9.2 µM) due to enhanced electron-withdrawing effects stabilizing enzyme interactions.
- SAR Analysis : Hammett constants (σₚ) of substituents (F: +0.06, NO₂: +1.27) correlate with activity trends .
Q. What strategies resolve contradictions in cytotoxicity vs. efficacy data for benzimidazole derivatives?
- Methodological Answer :
- Dose Optimization : For TUBC analogs, cytotoxicity (HeLa cells CC₅₀ = 45 µM) vs. elastase inhibition (IC₅₀ = 12.3 µM) suggests a therapeutic window at 10–20 µM.
- Selectivity Screening : Off-target profiling (e.g., kinase panels) identifies non-specific interactions .
Q. How can spectroscopic methods differentiate polymorphic forms of this compound?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
